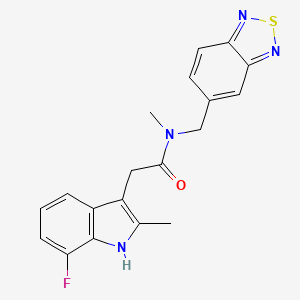![molecular formula C24H29N3O2 B5614058 N-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]methyl}biphenyl-4-carboxamide](/img/structure/B5614058.png)
N-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]methyl}biphenyl-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves complex chemical reactions that yield novel derivatives with potential biological activities. For instance, the creation of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives demonstrated the efficacy of these derivatives in inhibiting in vivo angiogenesis, suggesting a method for synthesizing compounds with anti-angiogenic properties (Vinaya Kambappa et al., 2017).
Molecular Structure Analysis
The molecular interaction studies of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provide insight into the conformational analysis and binding interactions of similar molecules, highlighting the importance of molecular structure in determining biological activity (J. Shim et al., 2002).
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds, like the synthesis and characterization of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine for imaging dopamine D4 receptors, underscore the chemical versatility and potential application in biomedical imaging (O. Eskola et al., 2002).
Physical Properties Analysis
The synthesis, crystal structure, and DFT study of N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide reveal the physical properties, such as hydrogen bonding and molecular packing, that contribute to the stability and biological relevance of these compounds (Zhixu Zhou et al., 2021).
Chemical Properties Analysis
Investigations into the pharmacological characterization of similar compounds, like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, provide insights into their receptor affinity, selectivity, and potential therapeutic applications, demonstrating the chemical properties that underlie their biological effects (S. Grimwood et al., 2011).
Propiedades
IUPAC Name |
4-phenyl-N-[[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c28-23(22-12-10-21(11-13-22)20-8-2-1-3-9-20)25-17-19-7-6-16-27(18-19)24(29)26-14-4-5-15-26/h1-3,8-13,19H,4-7,14-18H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEMGLRQDVHMEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCCC(C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5613979.png)
![N-(5-methyl-3-isoxazolyl)-4-{[(2-phenylethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5613982.png)
![3-{2-[(5-bromo-3-pyridinyl)carbonyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5614001.png)

![N-((3S*,4R*)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5614010.png)

![2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B5614033.png)
![6-(4-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5614039.png)

![2-[({[(3-chlorophenyl)amino]carbonyl}amino)methyl]-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5614050.png)
![2-[4-(3-methoxypropyl)-1-piperidinyl]-N,N-dimethyl-1-(2-methylphenyl)-2-oxoethanamine](/img/structure/B5614060.png)
![2-{[3-(3-isobutyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5614068.png)
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5614073.png)
![5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5614082.png)